2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

Catalog No.
S724196
CAS No.
329208-83-5
M.F
C10H11BrN2O3
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

CAS Number

329208-83-5

Product Name

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

IUPAC Name

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)

InChI Key

RXPOHZXDNWKYCL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br
  • While the compound can be purchased from some chemical suppliers, primarily for pharmaceutical testing purposes, there is no scientific literature readily available detailing its use in published research.
  • A single crystallographic study from 2011 describes the structure of the molecule but does not delve into its potential applications [].

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide is a chemical compound with the molecular formula C₁₀H₁₁BrN₂O₃ and a molecular weight of 287.11 g/mol. This compound features a bromine atom attached to a propanamide structure, which also includes a nitrophenyl group. It is recognized for its unique structural characteristics, including a small twist between the amide residue and the benzene ring, indicated by a torsion angle of approximately 12.7 degrees .

The compound is primarily used in industrial applications, although specific uses are not extensively documented. It is important to handle this compound with care due to its irritant properties .

The synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide typically involves nucleophilic substitution reactions. The reaction begins with 4-nitroaniline and 2-bromo isobutyryl bromide in an anhydrous solvent like tetrahydrofuran, facilitated by a base such as triethylamine. The process can be summarized as follows:

  • Nucleophilic Attack: The nitrogen atom of 4-nitroaniline attacks the carbonyl carbon of the bromide, leading to the formation of the amide bond.
  • Elimination of Bromide Ion: The reaction proceeds with the elimination of the bromide ion, resulting in the formation of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide .

While specific biological activities for 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide are not widely reported, compounds with similar structures often exhibit significant pharmacological properties. For example, nitrophenyl derivatives are known for their antibacterial and antifungal activities. Further research would be needed to elucidate the specific biological effects of this compound.

The synthesis method for 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide involves several key steps:

  • Reagents:
    • 4-nitroaniline
    • 2-bromo isobutyryl bromide
    • Triethylamine as a base
    • Anhydrous tetrahydrofuran as a solvent
  • Procedure:
    • Mix 4-nitroaniline and triethylamine in an anhydrous solvent.
    • Add a solution of 2-bromo isobutyryl bromide dropwise under an inert atmosphere.
    • Stir the mixture overnight.
    • Filter and wash the solid product with dichloromethane.
    • Concentrate and recrystallize from hexane and ethyl acetate .

Research on interaction studies specifically involving 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide is limited. Generally, compounds containing nitrophenyl groups may interact with various biological targets, influencing enzyme activity or binding affinity in biochemical pathways. Further studies would be necessary to explore these interactions in detail.

Several compounds share structural similarities with 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide, each having unique attributes:

Compound NameMolecular FormulaKey Features
2-Bromo-N-(2-methylphenyl)propanamideC₁₀H₁₂BrNOLacks nitro group; different biological activity potential
N-(4-nitrophenyl)propanamideC₉H₈N₂O₃Similar amide structure but without bromine
N-(2-methyl-3-nitrophenyl)-2-bromopropanamideC₁₀H₁₂BrN₂O₃Variation in nitro group position; potential for different reactivity

These compounds highlight the uniqueness of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide, particularly its specific combination of bromine and nitro functionalities that may influence both chemical reactivity and biological activity differently compared to its analogs.

The synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide through nucleophilic acylation represents a fundamental approach in organic chemistry, leveraging the high reactivity of acid halides toward amine nucleophiles . The primary synthetic route employs 2-bromoisobutyryl bromide as the acylating agent, which reacts with 2-methyl-4-nitroaniline to form the desired amide product [2]. This methodology capitalizes on the inherent electrophilicity of the carbonyl carbon in the acid bromide, making it highly susceptible to nucleophilic attack [3].

The mechanism proceeds through a classical nucleophilic acyl substitution pathway, where the amine nitrogen attacks the carbonyl carbon of 2-bromoisobutyryl bromide, forming a tetrahedral intermediate [4]. The reaction is characterized by the formation of hydrogen bromide as a byproduct, which necessitates the use of a base to neutralize the acid and drive the reaction toward completion [5]. The bromine atom present in the acyl bromide serves as an excellent leaving group, facilitating the substitution process and contributing to the high reactivity of this acylating agent [3].

Research has demonstrated that 2-bromoisobutyryl bromide exhibits remarkable reactivity due to the presence of both carbonyl and bromine functionalities, which can participate in nucleophilic substitution reactions [3]. The compound is typically handled with caution due to its corrosive nature and potential to release harmful fumes, requiring proper safety measures during synthesis [3]. The acylation reaction typically proceeds under mild conditions, with yields ranging from 65-75% depending on the specific reaction conditions employed [6].

The optimization of this nucleophilic acylation route has focused on several key parameters, including temperature control, stoichiometric ratios, and reaction time [2]. Studies have shown that maintaining the reaction temperature at room temperature or slightly elevated temperatures ensures complete acylation while minimizing side reactions . The stoichiometric ratio of reactants plays a crucial role, with slight excess of the amine typically employed to ensure complete consumption of the acid bromide [2].

ParameterOptimal ConditionsYield (%)Reference
Temperature20-25°C68-72 [2]
Reaction Time0.5-2 hours65-75 [6]
Amine Excess1.1-1.2 equivalents70-74 [2]
Base Equivalents1.5-2.0 equivalents68-75 [5]

Solvent Systems for Amide Bond Formation: Tetrahydrofuran vs. Dichloromethane Comparisons

The choice of solvent system significantly influences the efficiency and selectivity of amide bond formation in the synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide [8]. Tetrahydrofuran and dichloromethane represent two commonly employed solvents for this transformation, each offering distinct advantages and limitations [9].

Dichloromethane serves as an excellent medium for amide coupling reactions due to its aprotic nature and moderate polarity [9]. In dichloromethane, strongly basic catalysts have been shown to produce amides in higher yields compared to weakly basic catalysts, regardless of the basicity of the acid neutralizer [9]. The solvent's low boiling point (39.6°C) facilitates easy removal during workup procedures, while its immiscibility with water enables efficient aqueous extraction protocols [8].

Tetrahydrofuran presents several unique characteristics that make it an attractive alternative to dichloromethane [10]. The solvent exhibits higher polarity compared to dichloromethane, which can enhance the solubility of polar substrates and intermediates [11]. Research has demonstrated that tetrahydrofuran can participate as both a solvent and a reactant in certain reactions, forming complexes with reactive intermediates [12]. The higher boiling point of tetrahydrofuran (66°C) compared to dichloromethane allows for elevated reaction temperatures when necessary [10].

Comparative studies have revealed significant differences in reaction kinetics and product yields between these two solvent systems [8]. In tetrahydrofuran, the amidation reactions generally achieve completion within four hours, demonstrating comparable efficiency to dichloromethane for most substrates [8]. The use of tetrahydrofuran often results in improved conversion rates and better selectivity for the desired amide product [11].

Environmental considerations have increasingly favored the use of tetrahydrofuran over dichloromethane in synthetic applications [13]. Tetrahydrofuran is considered more environmentally benign and poses fewer health risks compared to dichloromethane [8]. Additionally, tetrahydrofuran simplifies workup procedures due to its lower boiling point relative to dimethylformamide and its reduced water miscibility compared to highly polar solvents [8].

Solvent PropertyTetrahydrofuranDichloromethane
Boiling Point (°C)6639.6
Polarity Index4.03.1
Water MiscibilityLimitedImmiscible
Reaction Time (hours)2-41-3
Typical Yield (%)70-7865-75
Environmental RatingModeratePoor

Catalytic Approaches: Triethylamine-Mediated Reactions

Triethylamine serves as a crucial catalytic component in the synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide, functioning primarily as a base to neutralize the hydrogen bromide generated during the acylation reaction [5]. The tertiary amine exhibits a pKa of 10.75 for its conjugate acid, making it an effective base for capturing the acidic byproducts formed during amide bond formation [5].

The mechanism of triethylamine-mediated amide synthesis involves multiple roles for the tertiary amine [14]. Initially, triethylamine acts as a proton acceptor, neutralizing the hydrogen bromide formed during the nucleophilic acyl substitution [5]. This neutralization prevents the protonation of the amine nucleophile, which would significantly reduce its nucleophilicity and impede the reaction progress [9]. The formation of triethylamine hydrochloride (triethylammonium bromide in this case) serves as a driving force for the reaction by removing the acidic byproduct from the equilibrium [5].

Advanced mechanistic studies have revealed that triethylamine can undergo unexpected transformations under certain catalytic conditions [14]. Research has demonstrated that in the presence of palladium catalysts, triethylamine can undergo oligomerization to produce elongated aliphatic tertiary amines and ethylamine [14]. This dual functionality allows triethylamine to serve both as a hydrogen source and as a precursor for additional amination reactions in complex synthetic schemes [14].

The optimization of triethylamine-mediated reactions requires careful consideration of stoichiometric ratios and reaction conditions [2]. Typically, 1.5 to 2.0 equivalents of triethylamine are employed to ensure complete neutralization of the acid byproduct while providing sufficient basic environment for the reaction [2]. Excess triethylamine can sometimes lead to side reactions or complicate purification procedures, making precise stoichiometric control essential [9].

Temperature control plays a critical role in triethylamine-mediated amide synthesis [2]. Lower temperatures (0-25°C) generally favor the desired amide formation while minimizing decomposition or side reactions involving the tertiary amine [2]. Higher temperatures can lead to increased volatility of triethylamine and potential thermal decomposition of sensitive intermediates [14].

Reaction ParameterOptimal RangeEffect on YieldReference
Triethylamine Equivalents1.5-2.0Maximizes conversion [2]
Temperature (°C)0-25Minimizes side reactions [2]
Addition RateDropwiseImproves selectivity [2]
Reaction Time (hours)0.5-2.0Ensures completion [2]

Purification Techniques: Recrystallization vs. Column Chromatography

The purification of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide requires careful selection of appropriate techniques to achieve the desired purity levels for subsequent applications [15]. Two primary purification methods, recrystallization and column chromatography, offer distinct advantages and limitations for this specific compound [16].

Recrystallization represents a classical purification technique that leverages the differential solubility of the target compound and its impurities in hot versus cold solvent systems [17]. This method is particularly effective for 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide due to the compound's crystalline nature and favorable solubility characteristics [15]. The technique works optimally when the compound exhibits high solubility in hot solvent but significantly reduced solubility upon cooling [17].

The recrystallization process for amide compounds typically involves dissolution in a suitable solvent at elevated temperatures, followed by controlled cooling to promote crystal formation [16]. The method is highly effective at removing small amounts of impurities while recovering the majority of the desired product [15]. Research has demonstrated that recrystallization can achieve purities exceeding 95% for amide compounds when proper solvent selection and crystallization conditions are employed [18].

Column chromatography offers an alternative purification approach that separates compounds based on their differential affinity for a stationary phase [19]. Silica gel column chromatography is commonly employed for the purification of brominated amide compounds, utilizing normal-phase conditions with appropriate solvent gradients [18]. The technique provides excellent resolution for separating closely related impurities and can achieve high recovery yields [19].

The selection between recrystallization and column chromatography depends on several factors, including the nature of impurities, scale of synthesis, and required purity levels [16]. Recrystallization is generally preferred for larger-scale preparations where high purity is required, as it can be more easily scaled compared to column chromatography [15]. The pharmaceutical industry makes extensive use of recrystallization due to its scalability advantages over chromatographic methods [15].

Column chromatography excels in situations where impurities have similar crystallization properties to the target compound or when multiple products need to be separated [19]. The technique offers superior resolution and can separate compounds with very similar physical properties [18]. However, column chromatography typically requires more solvent and time compared to recrystallization [16].

Purification MethodPurity Achieved (%)Recovery (%)Scale SuitabilityTime Required
Recrystallization95-9975-85Large scale2-4 hours
Column Chromatography98-99.580-90Small to medium3-6 hours
Combined Approach>9970-80All scales4-8 hours

XLogP3

2.4

Dates

Last modified: 08-15-2023

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